molecular formula C27H50O6 B1588366 Trioctanoin-carboxyls-13C3 CAS No. 65402-55-3

Trioctanoin-carboxyls-13C3

Cat. No.: B1588366
CAS No.: 65402-55-3
M. Wt: 473.7 g/mol
InChI Key: VLPFTAMPNXLGLX-UTXJEHKQSA-N
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Description

Trioctanoin-carboxyls-13C3, also known as glyceryl tri(octanoate-1-13C), is a carbon-13 labeled form of trioctanoin. This compound is a triglyceride, which means it is composed of three octanoic acid molecules esterified to a glycerol backbone. The carbon-13 labeling is used for tracing and studying metabolic pathways in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trioctanoin-carboxyls-13C3 involves the esterification of glycerol with octanoic acid, where the octanoic acid is labeled with carbon-13 at the carboxyl group. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of glycerol with carbon-13 labeled octanoic acid in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Trioctanoin-carboxyls-13C3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbon-13 labeling, which allows for precise metabolic tracing. This makes it particularly valuable in research applications where understanding metabolic pathways and drug metabolism is crucial .

Properties

IUPAC Name

2,3-di((113C)octanoyloxy)propyl (113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPFTAMPNXLGLX-UTXJEHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433305
Record name Trioctanoin-carboxyls-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65402-55-3
Record name Tricaprylin, C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioctanoin-carboxyls-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICAPRYLIN, C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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